

Application Notes and Protocols for CBR-5884 Administration in Mouse Models

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Compound of Interest

Compound Name: CBR-5884

Cat. No.: B1668693

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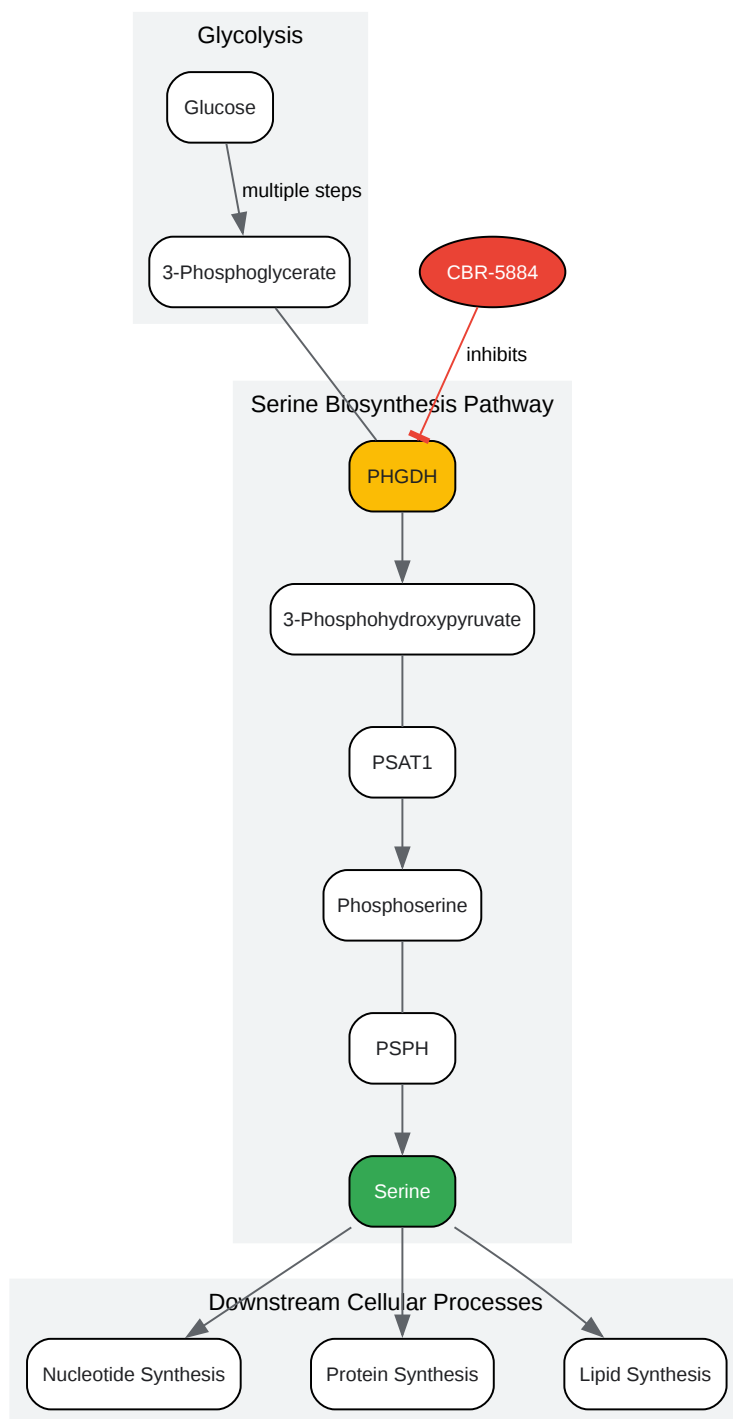
Introduction

CBR-5884 is a selective, non-competitive inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.^{[1][2]} This pathway is upregulated in certain pathologies, particularly in cancer, to support rapid cell growth and proliferation.^[1] By inhibiting PHGDH, **CBR-5884** disrupts the synthesis of serine, a critical amino acid for the production of proteins, nucleotides, and lipids, thereby exerting its therapeutic effects. These application notes provide a comprehensive overview of the administration of **CBR-5884** in mouse models based on currently available preclinical data. All documented in vivo studies to date have been conducted in the context of cancer research.

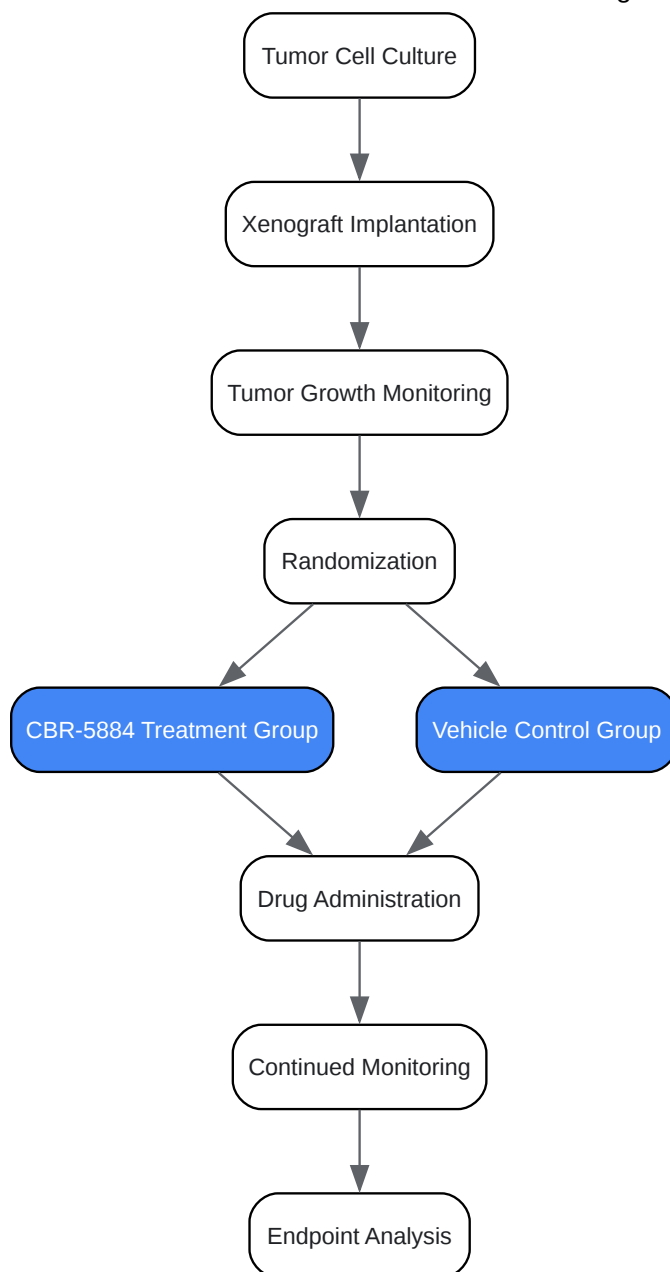
Mechanism of Action: Inhibition of the Serine Biosynthesis Pathway

CBR-5884 targets PHGDH, which catalyzes the conversion of 3-phosphoglycerate to 3-phosphohydroxypyruvate, the first committed step in the serine synthesis pathway.^[1] Inhibition of this pathway leads to a reduction in intracellular serine levels, which can induce cell cycle arrest and apoptosis in cells that are highly dependent on de novo serine synthesis.^[3] In the context of cancer, the effects of **CBR-5884** have been linked to the downstream modulation of signaling pathways involved in cell proliferation, migration, and survival, such as the ROS/Wnt/ β -catenin and ITGB4/ERK/EMT axes.

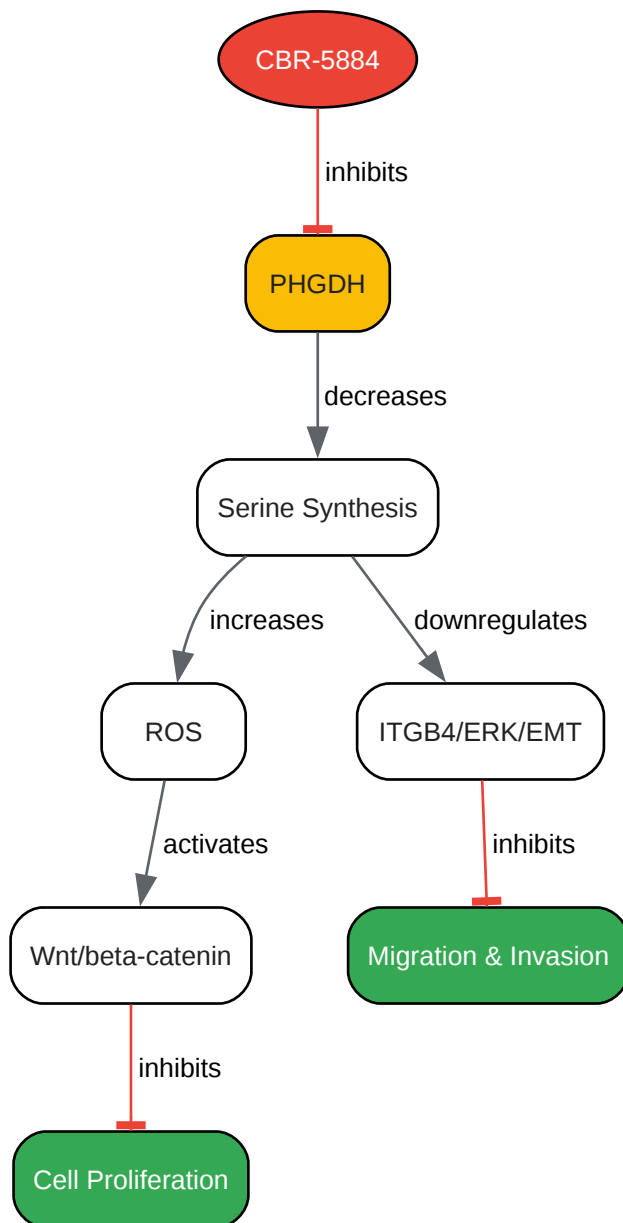
CBR-5884 Mechanism of Action



Experimental Workflow for CBR-5884 Administration in a Xenograft Mouse Model



Downstream Signaling Pathways Modulated by CBR-5884 in Cancer

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References

- 1. PHGDH Inhibitor CBR-5884 Inhibits Epithelial Ovarian Cancer Progression via ROS/Wnt/ β -Catenin Pathway and Plays a Synergistic Role with PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Preclinical efficacy of CBR-5884 against epithelial ovarian cancer cells by targeting the serine synthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]
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